Cas no 24587-32-4 ((2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid)
(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid
- GLYCYL-L-4-HYDROXYPROLINE
- Gly-Hyp-OH
- H-GLY-HYP-OH
- H-Gly-O-Hyp-OH
- L-Proline,glycyl-4-hydroxy-, (4R)-
- Gly-4-Hydroxy-L-Pro-OH
- glycyl-4-hydroxyproline
- gly-hydroxy-pro
- trans-1-glycyl-4-hydroxy-L-proline
- Glycylhydroxy-L-proline
- NSC 89599
- NSC 97930
- Gly-hyp
- L-Proline, glycyl-4-hydroxy-, (4R)-
- glycyl-l-hydroxyproline
- ZJQXGJBINIMBOY-UHNVWZDZSA-N
- 1867AB
- SB22148
- ST24034145
- PROLINE, 1-GLYCYL-4-HYDROXY-
- AKOS013155436
- MFCD00020841
- CS-0053425
- 24587-32-4
- L-Proline,glycyl-4-hydroxy-,(4R)-
- (2S,4R)-1-(2-Aminoacetyl)-4-hydroxy-pyrrolidine-2-carboxylic acid
- AS-52482
- AMY34396
- A877868
- (2S,4R)-1-Glycyl-4-hydroxypyrrolidine-2-carboxylic acid
- Glycylhydroxyproline
- CHEBI:138515
- SCHEMBL8342634
- 1YZZ05TOK3
- P15241
- J-015580
- EN300-5105170
- NSC-89599
- DB-327693
- (2S,4R)-1-(2-AMINOACETYL)-4-HYDROXYPYRROLIDINE-2-CARBOXYLICACID
-
- MDL: MFCD00020841
- Inchi: 1S/C7H12N2O4/c8-2-6(11)9-3-4(10)1-5(9)7(12)13/h4-5,10H,1-3,8H2,(H,12,13)/t4-,5+/m1/s1
- InChI Key: ZJQXGJBINIMBOY-UHNVWZDZSA-N
- SMILES: O[C@H]1CN(C(CN)=O)[C@H](C(=O)O)C1
Computed Properties
- Exact Mass: 188.08000
- Monoisotopic Mass: 188.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 104
- XLogP3: -4.3
Experimental Properties
- Density: 1.518±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 485.6ºC at 760 mmHg
- Flash Point: 247.5 ºC
- Refractive Index: 1.6
- Solubility: Soluble (999 g/l) (25 º C),
- PSA: 103.86000
- LogP: -1.37030
(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid Security Information
- Storage Condition:-15°C
(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A577218-50mg |
(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic Acid |
24587-32-4 | 50mg |
$ 57.00 | 2023-09-08 | ||
| TRC | A577218-100mg |
(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic Acid |
24587-32-4 | 100mg |
$ 114.00 | 2023-09-08 | ||
| TRC | A577218-500mg |
(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic Acid |
24587-32-4 | 500mg |
$ 397.00 | 2023-09-08 | ||
| Chemenu | CM326110-1g |
(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid |
24587-32-4 | 95%+ | 1g |
$82 | 2021-06-09 | |
| Chemenu | CM326110-5g |
(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid |
24587-32-4 | 95%+ | 5g |
$247 | 2021-06-09 | |
| Chemenu | CM326110-10g |
(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid |
24587-32-4 | 95%+ | 10g |
$437 | 2021-06-09 | |
| Chemenu | CM326110-25g |
(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid |
24587-32-4 | 95%+ | 25g |
$865 | 2021-06-09 | |
| Chemenu | CM326110-50g |
(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid |
24587-32-4 | 95%+ | 50g |
$1393 | 2021-06-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S175881-1g |
(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid |
24587-32-4 | 97% | 1g |
¥522.90 | 2023-09-01 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05474-25g |
(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid |
24587-32-4 | 95% | 25g |
$1440 | 2023-09-07 |
(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid Suppliers
(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Additional information on (2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid
Introduction to (2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic Acid (CAS No. 24587-32-4)
(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid, identified by its CAS number 24587-32-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a chiral pyrrolidine core, has garnered attention due to its structural complexity and potential biological activities. The precise stereochemistry of this compound, particularly the configuration at the 2S and 4R positions, plays a crucial role in its interactions with biological targets, making it a valuable scaffold for drug discovery and development.
The< strong>pyrrolidine ring is a common motif in many biologically active molecules, often found in natural products and synthetic drugs. The presence of both an aminoacetyl group and a hydroxyl group on the pyrrolidine ring in this compound suggests multiple potential sites for interaction with biological receptors or enzymes. This structural feature makes it a promising candidate for further investigation in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to more accurately predict the binding modes and interactions of such complex molecules with biological targets. The< strong> stereochemical configuration of (2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid has been meticulously studied using these techniques, providing insights into its potential pharmacological properties. These studies have highlighted the importance of maintaining the correct stereochemistry for optimal biological activity.
In addition to its structural significance, this compound has been explored in various preclinical studies as a potential lead for the development of new drugs. Its unique chemical properties make it suitable for applications in multiple therapeutic areas, including but not limited to central nervous system disorders, inflammatory diseases, and metabolic conditions. The< strong>hydroxyl group and< strong>aminoacetyl moiety present in the molecule offer versatile functional handles for further chemical modifications, allowing for the synthesis of analogs with enhanced pharmacological profiles.
The synthesis of (2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid is a challenging task due to the need for precise stereocontrol during its preparation. Advanced synthetic methodologies, such as asymmetric catalysis and chiral resolution techniques, have been employed to achieve the desired stereochemical purity. These synthetic approaches not only highlight the ingenuity of modern organic chemistry but also underscore the importance of high-quality starting materials in pharmaceutical research.
The< strong>CAS number 24587-32-4 serves as a unique identifier for this compound, facilitating its recognition and use in scientific literature and patent applications. This standardized nomenclature ensures that researchers worldwide can accurately reference and utilize this compound in their studies without ambiguity.
Ongoing research into (2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid continues to reveal new insights into its potential applications. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field, leading to the discovery of novel drug candidates that may address unmet medical needs. The interdisciplinary nature of this research underscores the importance of integrating knowledge from chemistry, biology, and medicine to advance therapeutic strategies.
The< strong>aminoacetyl group present in this compound is particularly noteworthy due to its ability to form hydrogen bonds with biological targets. This feature can enhance binding affinity and selectivity, making it an attractive moiety for drug design. Furthermore, the< strong>hydroxyl group provides another site for functionalization, allowing for the creation of derivatives with tailored pharmacological properties.
In conclusion, (2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS No. 24587-32-4) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique stereochemistry and functional groups make it a valuable scaffold for drug discovery, offering opportunities for the development of novel therapeutic agents across multiple disease areas. As research continues to uncover new applications for this compound, it is likely to remain a focus of interest for scientists worldwide.
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